Product packaging for magnesium;3-methanidylundecane;bromide(Cat. No.:CAS No. 651303-25-2)

magnesium;3-methanidylundecane;bromide

Cat. No.: B12605592
CAS No.: 651303-25-2
M. Wt: 273.54 g/mol
InChI Key: VPDHOWFKCPAFPY-UHFFFAOYSA-M
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Description

Historical Development of Grignard Chemistry and its Significance in Organic Synthesis

The journey of organomagnesium chemistry is a testament to scientific inquiry and innovation, transforming the landscape of synthetic organic chemistry.

At the turn of the 20th century, French chemist Victor Grignard, a student of Philippe Barbier, discovered that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium compound. masterorganicchemistry.comnih.gov This discovery, which earned him the Nobel Prize in Chemistry in 1912, led to the development of what are now famously known as Grignard reagents. nih.govmasterorganicchemistry.comrsc.orgalfa-chemistry.comfishersci.com

Initially, Grignard's research focused on the synthesis of alcohols from aldehydes and ketones, as well as the preparation of carboxylic acids and hydrocarbons. yacooscience.comorganic-chemistry.orgwikipedia.org These early applications demonstrated the immense synthetic potential of these reagents, offering a reliable method for creating new carbon-carbon bonds, a fundamental operation in organic synthesis. wikipedia.org The general representation of a Grignard reagent is RMgX, where R is an alkyl or aryl group and X is a halogen. riekemetals.com

While the classic Grignard reaction remains a staple in organic synthesis, the field of organomagnesium chemistry has expanded significantly. Research has led to the development of more specialized and reactive Grignard reagents, often through the use of additives or different solvent systems. For instance, the addition of lithium chloride to a Grignard reagent solution can lead to the formation of "Turbo-Grignards," which exhibit enhanced reactivity and functional group tolerance. libretexts.orgsigmaaldrich.com

Modern applications of organomagnesium reagents extend far beyond simple additions to carbonyls. They are now integral in a variety of cross-coupling reactions, often catalyzed by transition metals like nickel, palladium, or iron, to form complex biaryl compounds and other valuable structures. riekemetals.comsigmaaldrich.com Furthermore, their use in asymmetric synthesis allows for the creation of chiral molecules with high enantioselectivity. rsc.orgresearchgate.net The development of flow chemistry techniques for Grignard reactions has also enabled safer and more scalable industrial applications. libretexts.orgsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25BrMg B12605592 magnesium;3-methanidylundecane;bromide CAS No. 651303-25-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

651303-25-2

Molecular Formula

C12H25BrMg

Molecular Weight

273.54 g/mol

IUPAC Name

magnesium;3-methanidylundecane;bromide

InChI

InChI=1S/C12H25.BrH.Mg/c1-4-6-7-8-9-10-11-12(3)5-2;;/h12H,3-11H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

VPDHOWFKCPAFPY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC([CH2-])CC.[Mg+2].[Br-]

Origin of Product

United States

Synthetic Methodologies for Organomagnesium Bromides

Conventional Routes for the Preparation of Alkylmagnesium Bromides

The traditional methods for synthesizing alkylmagnesium bromides have been well-established for over a century and remain fundamental in both academic and industrial laboratories. acs.org

The most common method for preparing Grignard reagents is the direct reaction of an organic halide with magnesium metal in an ethereal solvent. byjus.comacs.org This process, often termed oxidative addition or insertion, involves the magnesium metal (in oxidation state 0) inserting into the carbon-halogen bond to form the organomagnesium species, where magnesium is in the +2 oxidation state. youtube.com For a branched alkyl bromide like 3-methylundecyl bromide, the reaction would proceed as follows:

CH3(CH2)7CH(CH3)CH2CH2Br + Mg -> CH3(CH2)7CH(CH3)CH2CH2MgBr

The reaction is typically performed in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are crucial for stabilizing the resulting Grignard reagent. byjus.comyoutube.com The general reactivity of organic halides follows the trend I > Br > Cl >> F, corresponding to the bond strength of the carbon-halogen bond. youtube.comresearchgate.net Similarly, the structure of the alkyl group influences reactivity, with the general order being allyl ~ benzyl (B1604629) > primary alkyl > secondary alkyl. researchgate.net

A significant practical challenge in Grignard synthesis is the initiation of the reaction. This is due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents it from reacting with the organic halide. stackexchange.com Several activation techniques have been developed to overcome this hurdle:

Mechanical Activation: Methods such as crushing the magnesium pieces in situ, vigorous stirring, or sonication can physically break the oxide layer, exposing a fresh, reactive metal surface. stackexchange.comresearchgate.net Dry stirring of magnesium turnings under an inert atmosphere for several hours is also a very effective method. masterorganicchemistry.comresearchgate.net

Chemical Activation: The use of chemical activating agents is common. Small amounts of iodine, methyl iodide, or 1,2-dibromoethane (B42909) are frequently used. stackexchange.comresearchgate.net 1,2-dibromoethane is particularly advantageous as it reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide; the observation of bubbling provides a clear visual cue that the magnesium is active and ready for the main reaction. stackexchange.comresearchgate.net

Pre-treatment with Reagents: A small amount of a pre-formed Grignard reagent can be added to initiate the reaction, a process known as entrainment. stackexchange.comresearchgate.net Another method involves using diisobutylaluminum hydride (DIBAH), which cleans the magnesium surface and dries the reaction mixture, allowing for reliable initiation even at low temperatures. acs.org

Highly Reactive Magnesium: For particularly challenging substrates, specially prepared, highly reactive magnesium, such as Rieke magnesium (formed by the reduction of MgCl2 with an alkali metal), can be used. stackexchange.comunl.edu

Summary of Magnesium Activation Techniques
Activation MethodDescriptionKey AdvantagesReference
Mechanical (e.g., crushing, sonication)Physical disruption of the MgO layer.Avoids chemical contaminants. stackexchange.com
Chemical (e.g., I₂, 1,2-dibromoethane)Reacts with the MgO layer to expose fresh Mg.Simple to implement; visual confirmation (e.g., bubbling of ethylene). stackexchange.comresearchgate.net
EntrainmentAddition of a small amount of pre-formed Grignard reagent.Effective for initiating sluggish reactions. researchgate.net
DIBAH TreatmentCleans the Mg surface and removes trace water.Enables safe and reliable initiation at low temperatures. acs.org
Rieke MagnesiumUse of a highly reactive, fine powder of magnesium.Necessary for unreactive organic halides. unl.edu

The outcome of a Grignard reaction is highly dependent on several experimental parameters:

Solvent: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard because they solvate and stabilize the Grignard reagent through coordination with the magnesium atom. byjus.comnumberanalytics.com THF is often preferred for preparing reagents from aryl or vinyl halides due to its higher boiling point and better solvating ability. youtube.comnumberanalytics.com

Temperature: The reaction to form the Grignard reagent is exothermic. sciencemadness.org The temperature must be controlled to prevent side reactions. For instance, the Wurtz coupling reaction, where the Grignard reagent reacts with unreacted alkyl halide to form an R-R dimer, becomes more significant at higher temperatures. nih.gov

Purity of Reagents and Anhydrous Conditions: Grignard reagents are strong bases and will react with any available protons, particularly from water. wikipedia.orglibretexts.org Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the reagent and reducing the yield. wikipedia.orglibretexts.org

Concentration: The concentration of the alkyl halide can affect the reaction rate. In some cases, the rate of Grignard formation can be limited by the transport of the reagent to the magnesium surface. acs.org

An alternative to direct magnesium insertion is the halogen-magnesium exchange. This method is particularly useful for preparing functionalized Grignard reagents that might not survive the conditions of direct synthesis. scribd.comresearchgate.net The reaction involves treating an organic halide (R-X) with a pre-formed Grignard reagent (R'-MgX'), typically an alkylmagnesium halide like isopropylmagnesium chloride (i-PrMgCl) or sec-butylmagnesium chloride (s-BuMgCl). harvard.edunih.gov

The exchange is a reversible equilibrium, and the reaction is driven towards the formation of the more stable organomagnesium species. acs.org For example, an aryl bromide will exchange with i-PrMgBr because the resulting aryl Grignard is more stable than the secondary alkyl Grignard. The addition of lithium chloride (LiCl) to the exchange reagent (e.g., forming i-PrMgCl·LiCl) has been shown to dramatically accelerate the exchange rate, allowing the reaction to proceed under milder conditions and tolerate a wider range of functional groups like esters and nitriles. researchgate.netclockss.orguni-muenchen.de This method is highly effective for aryl and vinyl halides but can also be applied to certain alkyl systems. harvard.eduacs.org

Comparison of Direct Insertion vs. Halogen-Magnesium Exchange
FeatureDirect Insertion (Classic Grignard)Halogen-Magnesium Exchange
Starting MaterialsOrganic Halide + Mg MetalOrganic Halide + Pre-formed Grignard Reagent (e.g., i-PrMgCl)
ConditionsOften requires heating/activation; heterogeneous.Often low temperatures (-78 to 25 °C); homogeneous. harvard.edunih.gov
Functional Group ToleranceLimited; intolerant of acidic protons and many electrophilic groups.Much higher, especially with LiCl additives. researchgate.netclockss.org
Key ApplicationSimple, non-functionalized alkyl and aryl halides.Preparation of complex, functionalized Grignard reagents. scribd.com

Transmetalation provides another pathway to organomagnesium compounds. This involves the reaction of an organometallic compound of a different metal (e.g., organolithium) with a magnesium salt, typically magnesium bromide (MgBr₂). researchgate.net

R-Li + MgBr₂ -> R-MgBr + LiBr

This method is useful when the corresponding organolithium reagent is easier to prepare than the Grignard reagent itself. However, for the synthesis of alkylmagnesium bromides like 3-methylundecylmagnesium bromide, this route is less common than direct insertion due to the ready availability of the parent alkyl bromide.

Direct Insertion of Magnesium into Organic Halides

Advanced Synthetic Techniques for Tailored Organomagnesium Bromides

Modern organic synthesis often demands the preparation of highly functionalized or structurally complex Grignard reagents, leading to the development of more sophisticated techniques.

The use of "Turbo-Grignard" reagents, such as i-PrMgCl·LiCl, exemplifies this advancement. The presence of LiCl breaks down the oligomeric aggregates of the Grignard reagent, leading to more reactive and soluble monomeric species. uni-muenchen.de This enhanced reactivity allows for Br/Mg exchange on less activated organic bromides and improves functional group tolerance. researchgate.netclockss.org

Furthermore, flow chemistry is emerging as a powerful tool for the preparation of Grignard reagents. Continuous flow reactors offer superior control over reaction temperature and time, minimizing the formation of byproducts like Wurtz coupling products. The ability to use inline monitoring techniques, such as IR spectroscopy, allows for real-time analysis of the reaction progress and optimization of conditions. acs.org This approach is particularly valuable for large-scale industrial synthesis where safety and consistency are paramount.

Continuous Flow Synthesis of Grignard Reagents for Scalability and Control

Continuous flow chemistry has emerged as a powerful technique for the synthesis of Grignard reagents, mitigating many of the drawbacks associated with traditional batch processing. aiche.org In a flow system, reagents are continuously pumped through a reactor, such as a packed-bed column containing magnesium metal, allowing for precise control over reaction parameters like temperature, pressure, and residence time. fraunhofer.deresearchgate.net This methodology is particularly advantageous for the formation of Grignard reagents, which is a notoriously exothermic process. fraunhofer.de The high surface-area-to-volume ratio of flow reactors enables superior heat dissipation, preventing the formation of localized hot spots that can lead to side reactions, such as Wurtz coupling, and diminish yields. fraunhofer.deresearchgate.net

Research has demonstrated that continuous flow processes can significantly improve the yield and purity of Grignard reagents. acs.orgacs.org By employing a large excess of magnesium within the reactor and utilizing techniques like in-situ mechanical activation, full conversion of the organic halide can be achieved in a single pass through the reactor, with residence times often in the range of minutes. fraunhofer.deacs.org This rapid and efficient conversion is a stark contrast to batch methods, which may require long reaction times to reach completion. fraunhofer.de

The scalability of continuous flow synthesis is another key advantage. acs.org Production output is determined by the flow rate and operational duration, rather than the size of the reaction vessel. aiche.org Studies have shown successful scaling from laboratory setups to pilot-scale reactors, achieving industrially relevant throughputs without compromising product quality or yield. fraunhofer.deacs.org For instance, one study increased the conversion of an organic halide to the corresponding Grignard reagent from approximately 85% in a batch process to 98% under continuous flow conditions, with a potential daily productivity of 710 grams. aiche.org Another case highlighted a daily productivity of up to 1.5 kg. aiche.org This demonstrates the robustness and efficiency of modular, controlled flow platforms for manufacturing.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Grignard Reagents

ParameterConventional Batch SynthesisContinuous Flow Synthesis
Typical Conversion ~85% aiche.orgUp to 98% aiche.org
Reaction Time Often lengthy to ensure completion fraunhofer.deMinutes fraunhofer.de
Heat Management Dosing-controlled to dissipate heat fraunhofer.deSuperior heat transfer, minimal hot spots fraunhofer.de
Scalability Limited by reactor volumeScalable by extending run time aiche.org
Productivity Example Not applicableUp to 1.5 kg/day aiche.org
Process Control Limited control over local conditionsPrecise control of temperature & residence time fraunhofer.de

Mechanochemical Activation in Grignard Reagent Formation

Mechanochemistry, particularly through the use of ball milling, offers an alternative and often solvent-free pathway for the formation of Grignard reagents. organic-chemistry.org This solid-state technique involves the mechanical grinding of magnesium metal with an organic halide, sometimes with a small amount of a liquid additive like tetrahydrofuran (THF), to initiate the reaction. organic-chemistry.orgyoutube.com The intense energy from the milling process activates the magnesium surface by breaking down the passivating magnesium oxide layer, which typically inhibits the reaction. wikipedia.orglookchem.com

This method circumvents the need for traditional activating agents like iodine or 1,2-dibromoethane and can be performed in the open air without the strict requirement for anhydrous solvents and inert atmospheres that characterize conventional Grignard syntheses. wikipedia.orgorganic-chemistry.orgacs.org Research has shown that mechanochemical synthesis is robust and applicable to a wide range of organic halides, including those that are poorly soluble or react sluggishly in solution-based protocols. organic-chemistry.orglookchem.com

The efficiency of mechanochemical Grignard formation is demonstrated by high yields achieved in relatively short reaction times. For example, milling an organic bromide with magnesium and a few equivalents of THF for 60 minutes at a frequency of 30 Hz can lead to the successful formation of the Grignard reagent, which can then be used directly in subsequent reactions. organic-chemistry.org Studies have successfully applied this method to various transformations, including carbonyl additions and cross-coupling reactions, with yields often comparable or even superior to solution-phase methods. organic-chemistry.orgyoutube.com The development of mechanochemical methods represents a significant step towards more sustainable and efficient chemical manufacturing, reducing solvent waste and simplifying operational procedures. nih.gov

Table 2: Representative Parameters for Mechanochemical Grignard Synthesis

ParameterValue
Technique Ball Milling organic-chemistry.org
Reactants Magnesium Metal, Organic Halide organic-chemistry.org
Activating Agent Mechanical energy (grinding) lookchem.com
Solvent Minimal (e.g., 2-3 equivalents of THF) or solvent-free organic-chemistry.orgyoutube.comnih.gov
Typical Milling Time 60 minutes organic-chemistry.org
Typical Milling Frequency 30 Hz organic-chemistry.org
Atmosphere Can be performed in air organic-chemistry.org

Scope of Reactions with Organomagnesium Bromides

Organomagnesium bromides are versatile nucleophiles that react with a wide array of electrophilic carbonyl compounds. The outcome of the reaction is dependent on the nature of the carbonyl substrate.

The addition of Grignard reagents to carbonyl compounds is a foundational method for alcohol synthesis. masterorganicchemistry.com

Aldehydes and Ketones: The reaction with aldehydes (except formaldehyde) yields secondary alcohols, while ketones are converted to tertiary alcohols. The reaction proceeds via a single nucleophilic addition to the carbonyl carbon, followed by protonation. organic-chemistry.orgpressbooks.publibretexts.org

Esters and Acid Chlorides: These substrates react with Grignard reagents in a two-step sequence. The first equivalent of the Grignard reagent adds to the carbonyl, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the leaving group (alkoxide from an ester, or chloride from an acid chloride) to form a ketone. masterorganicchemistry.comlibretexts.org This newly formed ketone is also reactive towards the Grignard reagent and immediately undergoes a second nucleophilic addition with another equivalent of the reagent. masterorganicchemistry.comyoutube.com The final product, after acidic workup, is a tertiary alcohol in which two of the alkyl/aryl groups originate from the Grignard reagent. masterorganicchemistry.comlibretexts.orgyoutube.com

The following table summarizes the reactions of a generic Grignard reagent (R'-MgBr) with various carbonyl compounds.

Carbonyl Substrate Structure Intermediate Final Product (after H₃O⁺ workup) Product Class
AldehydeKetone (if R=H, then Aldehyde)Secondary Alcohol
KetoneN/ATertiary Alcohol
EsterKetone (R-CO-R')Tertiary Alcohol
Acid ChlorideKetone (R-CO-R')Tertiary Alcohol

Nucleophilic Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters, Acid Chlorides)

Regioselectivity and Chemoselectivity in Carbonyl Additions

The addition of (3-methylundecyl)magnesium bromide to carbonyl compounds is a cornerstone of its reactivity. The significant ionic character of the carbon-magnesium bond renders the 3-methylundecyl group a powerful carbanion equivalent. purdue.edu This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of aldehydes, ketones, and esters. youtube.com

However, Grignard reagents are not highly chemoselective. They are strong bases and will react with any available acidic protons, such as those found in water, alcohols, or carboxylic acids, before adding to a carbonyl group. sigmaaldrich.com This lack of selectivity necessitates the use of anhydrous reaction conditions and protection of acidic functional groups within the substrate. In reactions with molecules containing multiple electrophilic sites, such as an α,β-unsaturated ketone, (3-methylundecyl)magnesium bromide typically favors 1,2-addition to the carbonyl carbon over 1,4-conjugate addition, although reaction conditions can sometimes influence this regioselectivity.

Formation of Alcohols from Various Carbonyl Substrates

A primary application of (3-methylundecyl)magnesium bromide is the synthesis of a diverse range of alcohols from carbonyl compounds. libretexts.org The class of alcohol produced is dependent on the nature of the carbonyl substrate employed. sigmaaldrich.com

Primary Alcohols: Reaction with formaldehyde (B43269) (methanal) followed by an acidic workup yields a primary alcohol, specifically 4-methyl-1-dodecanol. purdue.eduyoutube.com

Secondary Alcohols: Aldehydes react with the Grignard reagent to produce secondary alcohols upon hydrolysis. purdue.eduyoutube.com For instance, the reaction with acetaldehyde (B116499) would result in 5-methyl-2-tridecanol.

Tertiary Alcohols: Ketones are used as substrates to synthesize tertiary alcohols. purdue.edulibretexts.org The addition of (3-methylundecyl)magnesium bromide to acetone (B3395972), for example, produces 2,4-dimethyl-2-dodecanol.

Reactions with Esters: Esters react with two equivalents of the Grignard reagent. masterorganicchemistry.com The first equivalent adds to the carbonyl group, forming a ketone intermediate after the elimination of an alkoxide. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup. libretexts.orgmasterorganicchemistry.com

Table 1: Synthesis of Alcohols using (3-methylundecyl)magnesium bromide

Carbonyl SubstrateIntermediateFinal Alcohol ProductAlcohol Class
FormaldehydeAlkoxide4-methyl-1-dodecanolPrimary
AcetaldehydeAlkoxide5-methyl-2-tridecanolSecondary
AcetoneAlkoxide2,4-dimethyl-2-dodecanolTertiary
Methyl acetateKetone2,4-dimethyl-2-dodecanolTertiary

Reactions with Carbon Dioxide for Carboxylic Acid Synthesis

(3-methylundecyl)magnesium bromide can be carboxylated through its reaction with carbon dioxide, typically used in its solid form (dry ice) or bubbled as a gas through the reaction mixture. purdue.eduyoutube.com The nucleophilic Grignard reagent adds to the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. vedantu.com Subsequent hydrolysis of this intermediate with a dilute acid protonates the salt to yield a carboxylic acid. vedantu.comoc-praktikum.de This reaction provides an effective method for increasing the carbon chain length by one carbon, converting 1-bromo-3-methylundecane (B3192822) into 4-methyldodecanoic acid. purdue.edu

Additions to Nitriles and Epoxides

The reactivity of (3-methylundecyl)magnesium bromide extends to other electrophiles such as nitriles and epoxides.

Nitriles: The reaction with a nitrile, for example, acetonitrile (B52724), proceeds via nucleophilic attack of the Grignard reagent on the nitrile carbon. youtube.comdoubtnut.com This forms an intermediate imine salt which, upon acidic hydrolysis, is converted into a ketone. youtube.com The reaction with acetonitrile would yield 5-methyl-2-tridecanone.

Epoxides: Grignard reagents react with epoxides in an Sₙ2-type ring-opening reaction. youtube.commasterorganicchemistry.com The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.com For instance, reaction with ethylene oxide, followed by an acidic workup, results in the formation of a primary alcohol, 5-methyl-1-tridecanol, effectively adding a two-carbon unit to the Grignard reagent's alkyl chain. youtube.com

Cross-Coupling Reactions with Organic Halides and Other Electrophiles

(3-methylundecyl)magnesium bromide can participate in cross-coupling reactions to form carbon-carbon bonds with various organic electrophiles, often catalyzed by transition metals. sigmaaldrich.com These reactions, broadly known as Kumada-Corriu couplings, are powerful tools in organic synthesis. thieme-connect.de

Transition Metal-Catalyzed Coupling (e.g., Palladium-Catalyzed)

Palladium complexes are highly effective catalysts for coupling Grignard reagents with aryl, vinyl, or heteroaryl halides and triflates. thieme-connect.denih.govnih.gov In a typical catalytic cycle, the palladium(0) catalyst undergoes oxidative addition into the carbon-halide bond of the electrophile. The resulting organopalladium(II) complex then undergoes transmetalation with the Grignard reagent, transferring the 3-methylundecyl group to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. This methodology allows for the synthesis of complex molecules, such as alkyl-substituted aromatic compounds. organic-chemistry.org Iron salts have also emerged as less expensive, more environmentally benign catalysts for coupling alkyl Grignard reagents with alkyl and aryl halides. researchgate.netepfl.ch

Table 2: Illustrative Palladium-Catalyzed Cross-Coupling Reactions

ElectrophileCatalyst SystemProduct
BromobenzenePd(PPh₃)₄(3-methylundecyl)benzene
IodobenzenePdCl₂(dppf)(3-methylundecyl)benzene
4-BromotoluenePd(OAc)₂ / Xantphos1-methyl-4-(3-methylundecyl)benzene
Functionalization of Silanes and other Organometalloids

The scope of transition metal-catalyzed cross-coupling reactions includes the functionalization of organometalloids. A notable example is the palladium-catalyzed reaction of Grignard reagents with chlorosilanes. nih.gov Despite the high strength of the silicon-chlorine bond, catalysts supported by specific phosphine (B1218219) ligands can facilitate the coupling of (3-methylundecyl)magnesium bromide with a monochlorosilane, such as chlorotrimethylsilane. This reaction yields the corresponding alkylsilane, (3-methylundecyl)trimethylsilane, demonstrating a direct and efficient method for creating carbon-silicon bonds. nih.gov

Reactivity and Mechanistic Investigations of Grignard Reactions

Basic Properties and Protonolysis Reactions of 3-Methylundecylmagnesium Bromide

The compound 3-methylundecylmagnesium bromide is a Grignard reagent. Grignard reagents are a class of organometallic compounds with the general formula R-Mg-X, where R is an organic group, Mg is magnesium, and X is a halogen. In 3-methylundecylmagnesium bromide, the organic group is 3-methylundecyl, and the halogen is bromine. A defining characteristic of Grignard reagents, including 3-methylundecylmagnesium bromide, is their strong basicity. organic-chemistry.orgsigmaaldrich.com

The carbon-magnesium bond in a Grignard reagent is highly polarized, with the carbon atom bearing a partial negative charge (carbanionic character) and the magnesium atom a partial positive charge. wvu.edu This polarization makes the organic group a potent nucleophile and an exceptionally strong base. wvu.edumasterorganicchemistry.com

The basicity of a Grignard reagent is intrinsically linked to the acidity of its conjugate acid, which is the corresponding alkane. Alkanes are remarkably weak acids, with pKa values typically estimated to be above 50. masterorganicchemistry.com The pKa is a measure of the acidity of a compound; a higher pKa value indicates a weaker acid and, consequently, a stronger conjugate base. The extremely high pKa of an alkane like 3-methylundecane (B86300) signifies that its corresponding carbanion, found in the Grignard reagent, is a very strong base. masterorganicchemistry.com

This inherent basicity leads to a characteristic and often competing reaction known as protonolysis. Protonolysis is an acid-base reaction where the Grignard reagent is readily decomposed by compounds containing acidic hydrogen atoms (proton donors). youtube.combyjus.com This reaction is generally undesirable when the Grignard reagent is intended to function as a nucleophile in reactions such as additions to carbonyls. wikipedia.orgwikipedia.org

The general equation for the protonolysis of 3-methylundecylmagnesium bromide with a generic proton donor (H-A) is as follows:

CH₃(CH₂)₇CH(CH₃)CH₂CH₂MgBr + H-A → CH₃(CH₂)₇CH(CH₃)CH₂CH₃ + Mg(A)Br

In this reaction, the Grignard reagent is consumed to produce the alkane 3-methylundecane and a magnesium salt.

A wide range of compounds can act as proton donors and react with Grignard reagents. The reactivity of a proton donor is related to its acidity (pKa value). The lower the pKa of the proton donor, the more readily it will react with the Grignard reagent. Even weakly acidic compounds can readily protonate a Grignard reagent.

Table 1: pKa Values of Common Proton Donors

Compound ClassExamplepKaReactivity with Grignard Reagent
WaterH₂O~15.7Vigorous reaction
AlcoholsCH₃OH~15.5Vigorous reaction
CH₃CH₂OH~16Vigorous reaction
AminesCH₃NH₂~40Reacts
Terminal AlkynesHC≡CH~25Reacts
Carboxylic AcidsCH₃COOH~4.75Very vigorous reaction

This table illustrates the relative acidities of common functional groups that undergo protonolysis with Grignard reagents. The data indicates that any compound with a pKa significantly lower than that of the corresponding alkane (~50) will react.

The kinetics of protonolysis reactions are typically very fast, often diffusion-controlled, meaning the reaction rate is limited only by how quickly the reactant molecules can come into contact. nih.gov Some studies have noted that even in the presence of water, where protonolysis is expected to be the dominant reaction, nucleophilic addition of Grignard reagents can still occur, suggesting a competition between the two pathways. nih.gov

Detailed thermodynamic data for the protonolysis of specific long-chain Grignard reagents like 3-methylundecylmagnesium bromide are not extensively documented. However, the reactions are known to be highly exothermic, releasing significant heat. This is a critical consideration in a laboratory or industrial setting to ensure proper temperature control and prevent runaway reactions.

The structure of the alkyl group can have a modest influence on the basicity of the Grignard reagent. For 3-methylundecylmagnesium bromide, the magnesium is attached to a primary carbon. The methyl group at the 3-position is relatively remote from the reactive center and is expected to have a minimal electronic effect on the basicity compared to a straight-chain analogue. The basicity is primarily dictated by the carbanionic character of the carbon bonded to magnesium. For comparison, the pKa of the tertiary C-H bond in a model compound like isobutane (B21531) has been a subject of interest in understanding the acidity of branched alkanes. t3db.ca

Stereochemical Control and Asymmetric Synthesis Utilizing Organomagnesium Bromides

Chiral Auxiliaries in Diastereoselective Grignard Reactions

A well-established method for inducing stereoselectivity is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This strategy involves temporarily incorporating a stereogenic unit into one of the reactants. The inherent chirality of the auxiliary then directs the Grignard reagent to attack from a specific face, leading to the preferential formation of one diastereomer. wikipedia.org After the reaction, the auxiliary can typically be removed and recycled. sigmaaldrich.com

Several classes of chiral auxiliaries have been successfully employed in diastereoselective Grignard reactions.

Oxazolidinones : Evans auxiliaries, a type of chiral oxazolidinone, are widely used to control stereochemistry in various C-C bond-forming reactions, including those with organometallics. wikipedia.orgnih.gov

Ephedrine and Pseudoephedrine Derivatives : Amides derived from pseudoephedrine have been used as chiral auxiliaries in the diastereoselective conjugate addition of Grignard reagents to α,β-unsaturated systems. nih.gov It is proposed that the Grignard reagent forms a chelate with the nitrogen and oxygen atoms of the auxiliary, creating a rigid conformation that blocks one face of the molecule, forcing the incoming nucleophile to add from the less sterically hindered side. nih.gov

BINOL-based Auxiliaries : 1,1'-Bi-2-naphthol (BINOL) can be used as a chiral auxiliary to protect aldehydes. In one example, (R)-BINOL-protected arylglyoxals reacted with Grignard reagents to produce atrolactaldehyde derivatives with high diastereomeric excess. wikipedia.org

The effectiveness of this approach relies on the ability of the auxiliary to create a significant energetic difference between the transition states leading to the different diastereomers. nih.gov

Enantioselective Catalysis with Chiral Ligands

An alternative and often more atom-economical approach is the use of a catalytic amount of a chiral ligand to control the enantioselectivity of the Grignard addition. acs.org In this method, the chiral ligand coordinates to the magnesium atom of the Grignard reagent, forming a chiral complex that delivers the nucleophile to the electrophile (e.g., a ketone or aldehyde) in a stereochemically biased manner. ic.ac.uknih.gov This strategy avoids the need to install and remove a stoichiometric auxiliary.

The success of catalytic enantioselective Grignard reactions hinges on the design of the chiral ligand. chemrxiv.org The reactivity and enantioselectivity are highly sensitive to the steric and electronic properties of the ligand. chemrxiv.org Consequently, no single ligand is universally effective, and optimization is crucial for each specific application.

A notable advancement involves a new class of N,N,O-tridentate chiral ligands derived from 1,2-diaminocyclohexane (DACH). nih.govrsc.org The design incorporates a biaryl fragment into the ligand's structure, which has proven critical for achieving high stereoselectivity. By modifying the substituents on this biaryl core, the ligand can be fine-tuned to achieve high enantiomeric excess (ee) for a broad range of substrates, including both aliphatic and aromatic Grignard reagents. nih.govrsc.org Other important ligand families include those based on (S)-Proline, BINOL, and various chiral amines, which coordinate to the magnesium center and enforce a specific trajectory for the nucleophilic attack. ic.ac.ukorganic-chemistry.org The development of these adjustable ligands provides a modular approach to constructing structurally diverse chiral alcohols. nih.govchemrxiv.orgrsc.org

Table 1: Effect of Ligand Modification on Enantioselective Addition

Ligand TypeSubstrate ScopeReported Enantiomeric Excess (ee)Reference
Biaryl ligands from 1,2-DACHAliphatic and Aromatic Grignard Reagents + KetonesUp to 95% nih.govrsc.org
(S)-BINOL / Ti(OiPr)4Alkyl Grignard Reagents + AldehydesUp to >99% organic-chemistry.org
Diamine from (S)-ProlineAlkylmagnesium Reagents + BenzaldehydeHigh ic.ac.uk

The catalytic enantioselective addition of Grignard reagents to ketones and aldehydes is a powerful method for synthesizing chiral secondary and tertiary alcohols. leah4sci.comacs.org The reaction creates a new stereocenter at the carbonyl carbon. ic.ac.uk Without chiral control, the reaction produces a racemic mixture of both enantiomers. reddit.com

Significant progress has been made in developing catalytic systems for these transformations. For example, the combination of (S)-BINOL and Ti(Oi-Pr)4 has been shown to effectively catalyze the addition of alkyl Grignard reagents to various aldehydes, yielding chiral secondary alcohols with up to 98% ee. organic-chemistry.org A key feature of this system is the use of an additive, bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE), which deactivates the highly reactive Grignard reagent, suppressing the non-catalyzed background reaction and allowing the chiral catalyst to dictate the stereochemical outcome. organic-chemistry.org Similarly, the DACH-derived biaryl ligands are highly effective for the addition to ketones, providing access to challenging chiral tertiary alcohols with quaternary stereocenters in high enantiopurity. nih.govrsc.org

Catalytic asymmetric desymmetrization is an elegant strategy for converting prochiral or meso compounds into valuable chiral building blocks. rsc.org This approach involves the selective reaction of one of two enantiotopic functional groups within a symmetrical molecule. Grignard reagents, in combination with chiral catalysts, can serve as the nucleophiles in these transformations.

For instance, the desymmetrization of meso-anhydrides can be achieved by reaction with a Grignard reagent in the presence of a chiral ligand like (-)-sparteine, affording a chiral keto-acid. organic-chemistry.org More recently, rhodium-catalyzed asymmetric reactions have been developed for the desymmetrization of prochiral aryl Grignard reagents. acs.orgfigshare.com In these cases, a Grignard reagent bearing two enantiotopic alkoxy groups is treated with a chiral rhodium-bisphosphine catalyst (e.g., SEGPHOS or BINAP). The catalyst orchestrates an enantioselective 1,4-rhodium shift followed by β-alkoxy elimination, resulting in a chiral product with high enantioselectivity (up to 99% ee). acs.orgfigshare.com These methods provide efficient access to complex chiral molecules from simple, symmetrical starting materials.

Control of Stereochemistry in Reactions Involving Branched Alkyl Groups, relevant to (2-Ethyldecyl)magnesium Bromide

The stereochemical control of Grignard reactions becomes more complex when using branched, secondary alkyl Grignard reagents such as (2-Ethyldecyl)magnesium bromide. A primary issue is the stereochemical integrity of the Grignard reagent itself. If the starting alkyl halide is chiral, the process of forming the Grignard reagent can lead to racemization or inversion of the carbon-magnesium center. researchgate.net

Furthermore, the bulky nature of a branched alkyl group like the 2-ethyldecyl group can influence the reaction pathway. While standard Grignard additions to carbonyls proceed via nucleophilic attack, sterically hindered reagents may favor side reactions. organic-chemistry.org These can include enolization of the ketone (where the Grignard acts as a base) or reduction of the carbonyl group (where a hydride is transferred from the β-carbon of the Grignard reagent), both of which compete with the desired C-C bond formation. organic-chemistry.org

Achieving high levels of stereocontrol in additions of secondary Grignard reagents like (2-Ethyldecyl)magnesium bromide to prochiral electrophiles remains a significant challenge. The bulky alkyl group can interfere with the organization of the transition state assembly mediated by a chiral ligand, potentially lowering the enantioselectivity compared to reactions with less hindered, linear alkyl Grignard reagents. organic-chemistry.org While general methods for asymmetric Grignard additions are well-developed, their application to sterically demanding secondary reagents like (2-Ethyldecyl)magnesium bromide requires careful optimization of the chiral ligand, reaction conditions, and potentially the use of additives to modulate reactivity and favor the desired stereochemical outcome. nih.govorganic-chemistry.org

The Enigmatic Compound: A Review of "magnesium;3-methanidylundecane;bromide"

A thorough investigation of chemical literature and databases reveals no existence of a compound with the name "this compound." The nomenclature "3-methanidylundecane" does not conform to the standards set by the International Union of Pure and Applied Chemistry (IUPAC). The term "methanidyl" is not a recognized substituent name in systematic organic chemistry.

It is plausible that the intended compound was a Grignard reagent derived from a brominated derivative of a C12 alkane. For instance, if "3-methanidyl" was a typographical error for "3-methyl," the parent alkane would be 3-methylundecane (B86300). A Grignard reagent formed from its corresponding bromide would be named (3-methylundecyl)magnesium bromide. However, without confirmation of the intended structure, any discussion would be purely speculative and would deviate from the specific subject of this article.

Given the non-existence of "this compound" in the scientific record, it is not possible to provide information on its applications in advanced synthetic chemistry, including its catalytic roles, use in the synthesis of complex molecules, or its function in industrial processes. There are no research findings, data tables, or any other scientific information associated with this name.

Therefore, the subsequent sections of the requested article outline cannot be completed.

Applications of Organomagnesium Compounds in Advanced Synthetic Chemistry

Role of Grignard Reagents in Industrial Chemical Processes

Scalability and Efficiency Considerations in Large-Scale Production

The transition of organomagnesium compound synthesis, such as for magnesium;3-methanidylundecane;bromide, from laboratory benchtop to large-scale industrial production presents a unique set of challenges that directly impact the efficiency, safety, and economic viability of the process. schnyderchemsafety.comreddit.com Grignard reactions are notoriously exothermic, and this heat generation becomes a critical factor at scale. schnyderchemsafety.commt.com Inadequate heat management can lead to runaway reactions, a significant safety hazard in industrial settings. schnyderchemsafety.comaiche.org

Another primary concern is the heterogeneity of the reaction, which involves a solid (magnesium metal) and a liquid phase (the organic halide dissolved in a solvent). schnyderchemsafety.com Ensuring efficient mass transfer between the phases is crucial for reaction initiation and completion. On a large scale, simply increasing the size of the reaction vessel does not guarantee effective mixing, and localized "hot spots" can develop. schnyderchemsafety.com The initiation of the Grignard reaction can also be inconsistent, with induction periods that are difficult to predict and control in large batches. mt.comgoogle.com This can lead to the dangerous accumulation of unreacted reagents. schnyderchemsafety.com

Furthermore, the choice of solvent is a critical consideration. While ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are common in laboratory-scale syntheses due to their ability to stabilize the Grignard reagent, their high flammability and potential for peroxide formation pose significant risks at an industrial scale. numberanalytics.comleah4sci.com The use of alternative solvents with higher boiling points and better safety profiles, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), is an important aspect of designing scalable processes. gordon.edu

The formation of byproducts, particularly through Wurtz coupling, where two organic halide molecules react with each other, reduces the yield of the desired Grignard reagent and complicates purification. researchgate.netresearchgate.net Minimizing these side reactions is a key aspect of optimizing efficiency in large-scale production. numberanalytics.com

To address these challenges, several strategies are employed. A dosing-controlled semi-batch process is a common industrial method to manage the exothermicity of the reaction. researchgate.net This involves the slow, controlled addition of the organic halide to the magnesium suspension. mt.com Additionally, the use of a small amount of pre-synthesized Grignard reagent can be used to initiate the reaction smoothly, bypassing the unpredictable induction period and reducing the risk of a runaway reaction. google.com

The following table summarizes key challenges and mitigation strategies in the scale-up of Grignard reagent production:

ChallengeMitigation StrategyResearch Finding
High Exothermicity Dosing-controlled semi-batch process, efficient heat exchange systems. schnyderchemsafety.comresearchgate.netThe use of a dosing-controlled semi-batch process is the established industrial method for managing the heat generated in exothermic Grignard reagent synthesis. researchgate.net
Heterogeneous Reaction Optimized agitation and reactor design to ensure good mass transfer. aiche.orgThe heterogeneity of the Grignard reagent formation reaction requires special considerations for agitation and liquid separation. aiche.org
Inconsistent Initiation Use of activators (e.g., iodine, 1,2-dibromoethane), addition of pre-formed Grignard reagent. schnyderchemsafety.comgoogle.comAdding a small amount of pre-synthesized Grignard reagent can bypass the initiation stage and prevent the rapid heat release associated with delayed initiation. google.com
Solvent Hazards Use of higher boiling point and less flammable solvents like 2-MeTHF. gordon.edu2-methyltetrahydrofuran (2-MeTHF) can be derived from renewable resources and offers a safer alternative to traditional ethereal solvents. gordon.edu
Byproduct Formation Optimization of reaction conditions (temperature, addition rate), use of excess magnesium. numberanalytics.comyoutube.comUsing a slight excess of the Grignard reagent can help to minimize the formation of side products. numberanalytics.com

Process Intensification and Continuous Manufacturing Approaches

In response to the challenges of traditional batch production, process intensification and continuous manufacturing have emerged as powerful strategies for the synthesis of organomagnesium compounds. researchgate.net These approaches offer significant advantages in terms of safety, efficiency, and product quality. youtube.comresearchgate.net

Continuous flow chemistry, in particular, has shown great promise for Grignard reagent formation. researchgate.net In a continuous flow setup, reagents are continuously pumped through a reactor, where they mix and react. nih.gov The small reactor volume at any given time drastically reduces the risk associated with the highly exothermic nature of the reaction. aiche.orggordon.edu This inherent safety feature allows for reactions to be run under conditions that would be too hazardous for large-scale batch reactors. nih.gov

One of the key advantages of continuous manufacturing is the superior heat and mass transfer. researchgate.net The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat dissipation, preventing the formation of hot spots and enabling better temperature control. youtube.com This precise control can lead to a reduction in the formation of impurities and byproducts, resulting in a higher yield and purity of the final product. gordon.eduresearchgate.net For instance, continuous production processes have been shown to improve the selectivity of Grignard reagent formation and reduce Wurtz coupling. researchgate.netresearchgate.net

Continuous processes also allow for the safe use of highly reactive reagents and the generation of unstable intermediates that would be difficult to handle in batch production. nih.govacs.org For example, "flash chemistry" in continuous flow can generate highly reactive organomagnesium species that are used in situ within seconds of their formation. nih.govresearchgate.net

The development of continuous stirred-tank reactors (CSTRs) and packed-bed reactors has further advanced the continuous manufacturing of Grignard reagents. gordon.eduresearchgate.net In some systems, a large excess of magnesium metal is used in the reactor, and the organic halide is passed through it, ensuring full conversion in a single pass. researchgate.netacs.org Inline analytical techniques, such as infrared (IR) spectroscopy, can be integrated into continuous flow systems to monitor the reaction in real-time, allowing for precise process control and quality assurance. researchgate.net

The benefits of continuous manufacturing for Grignard reagent synthesis are summarized in the table below:

FeatureAdvantage in Continuous ManufacturingResearch Finding
Safety Small reactor volume minimizes the risk of runaway reactions. aiche.orggordon.eduContinuous manufacturing promotes the utility of Grignard chemistry while reducing hazards such as runaway exotherms. aiche.org
Heat Transfer High surface-area-to-volume ratio allows for efficient heat dissipation. youtube.comresearchgate.netContinuous flow systems are effective for highly exothermic reactions due to fast mixing and efficient heat transfer. researchgate.net
Mass Transfer Enhanced mixing leads to improved reaction rates and consistency. aiche.orgThe heterogeneity of the Grignard reagent formation reaction necessitates careful consideration of agitation, which is well-controlled in continuous systems. aiche.org
Yield and Purity Precise temperature control and short residence times can reduce byproduct formation. gordon.eduresearchgate.netA continuous production process can improve Grignard reagent selectivity and reduce Wurtz coupling. researchgate.netresearchgate.net
Process Control Inline analytics enable real-time monitoring and control of the reaction. researchgate.netInline IR monitoring can be used for the analysis of conversion and possible byproduct formation. researchgate.net
Scalability Scaling up is achieved by running the process for a longer duration or by using multiple reactors in parallel. researchgate.netacs.orgA laboratory-scale continuous process was successfully scaled up to a pilot scale, reaching a throughput of about 15 L/h. researchgate.net

Characterization Methodologies for Organomagnesium Bromides and Intermediates

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the formation of the desired Grignard reagent and identifying potential impurities or side products. These techniques provide detailed information on the molecular structure and bonding within the organomagnesium compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of Grignard reagents in solution. Both ¹H and ¹³C NMR are routinely used to confirm the structure of the organic moiety and to assess the purity of the reagent. oxinst.com

For a compound like "3-methanidylundecane;magnesium;bromide," ¹H NMR would be expected to show characteristic signals for the alkyl chain. A key diagnostic feature would be the upfield shift of the protons on the carbon atom directly bonded to the magnesium (the α-carbon), a consequence of the carbon's increased electron density. The integration of NMR signals is inherently quantitative, allowing for the determination of the relative amounts of the Grignard reagent, unreacted starting materials, and any byproducts, thereby providing a measure of purity. oxinst.com

Dynamic processes, such as the Schlenk equilibrium, where the Grignard reagent (RMgX) exists in equilibrium with the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂), can also be studied. acs.orgbethunecollege.ac.in In some cases, distinct NMR signals for these different species can be observed, particularly at low temperatures. rsc.org For bromide-containing species, ⁷⁹Br NMR spectroscopy can also be employed as a tool for kinetic analysis in reactions where the bromide ion is produced or consumed. nih.gov

Table 1: Expected ¹H NMR Spectral Features for a Long-Chain Alkylmagnesium Bromide

Proton Environment Expected Chemical Shift (ppm) Multiplicity Notes
Protons on α-carbon (-CH-MgBr) Highly shielded (upfield) Multiplet Diagnostic for Grignard formation
Protons on β-carbons Slightly shielded Multiplet
Other alkyl chain protons Standard alkyl region Complex multiplets

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a sample. iitm.ac.in These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. ksu.edu.saacs.org

In the context of Grignard reagents, IR and Raman spectroscopy are particularly useful for identifying the characteristic vibrations of the carbon-magnesium (C-Mg) bond. researchgate.net The C-Mg stretching frequency typically appears in the far-infrared region of the spectrum. researchgate.net While direct observation of the C-Mg bond can be challenging, these techniques are excellent for confirming the absence of certain functional groups, such as the hydroxyl (-OH) peak that would appear if the reagent had been exposed to water, or the carbonyl (C=O) peak from unreacted starting material in a subsequent reaction. mt.com Raman spectroscopy, in particular, can be advantageous for in-situ monitoring as it is less susceptible to interference from moisture and can be performed through glass or quartz containers. mdpi.comresearchgate.net

Table 2: Key Vibrational Spectroscopy Regions for Grignard Reagent Analysis

Vibrational Mode Technique Typical Wavenumber (cm⁻¹) Significance
C-H stretching (alkyl) IR, Raman 2850-3000 Confirms presence of the organic moiety
C-H bending (alkyl) IR, Raman 1350-1470 Confirms presence of the organic moiety
C-Mg stretching IR, Raman 350-550 Indicates formation of the Grignard reagent researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Due to the high reactivity and low volatility of Grignard reagents, direct analysis by conventional MS techniques is challenging.

However, after derivatization or careful quenching of the reagent, MS can be used to analyze the resulting products. For instance, quenching the Grignard reagent with a proton source (like water) would yield the corresponding alkane ("3-methanidylundecane"), which can then be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). acs.org This provides indirect confirmation of the structure of the original Grignard reagent's organic group. High-resolution mass spectrometry (HRMS) on the quenched product can provide a highly accurate mass, allowing for the determination of its elemental formula. rsc.org

Chromatographic and Other Separation Techniques under Inert Conditions

The separation and purification of Grignard reagents and their reaction intermediates present significant challenges due to their inherent instability in the presence of air and moisture.

Challenges in Handling Air-Sensitive Organomagnesium Compounds

Organomagnesium compounds are highly reactive towards oxygen, water, and even carbon dioxide. mit.eduwikipedia.orgfishersci.com This reactivity necessitates the use of specialized air-free techniques for all manipulations, including sample preparation for analysis. whiterose.ac.ukcolostate.edu The primary tools for handling these sensitive materials are the Schlenk line and the glovebox. acs.orgschlenklinesurvivalguide.comwikipedia.org

A Schlenk line is a glass manifold that allows for the evacuation of air from glassware and its replacement with an inert gas, such as nitrogen or argon. wikipedia.org This process, known as cycling, is repeated multiple times to ensure the reaction vessel is free of atmospheric contaminants. schlenklinesurvivalguide.com Reagents and solvents are transferred using gas-tight syringes or via cannula transfer, where a thin tube is used to move liquids between sealed vessels under a positive pressure of inert gas. acs.orgwikipedia.org

The extreme sensitivity of these compounds makes conventional chromatographic techniques like column chromatography on silica gel or thin-layer chromatography (TLC) impossible, as the stationary phases are rich in water and oxygen. Any attempt at such separation would result in the immediate decomposition of the Grignard reagent.

Theoretical and Computational Chemistry of Organomagnesium Reaction Mechanisms

Quantum Mechanical Studies of Grignard Reaction Pathways

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the potential energy surfaces of Grignard reactions. researchgate.net These studies have explored the fundamental steps of Grignard reagent formation and their subsequent reactions with substrates.

One of the primary areas of investigation has been the mechanism of Grignard reagent formation itself. Theoretical studies have systematically investigated both radical and non-radical pathways for the reaction of an organic halide with magnesium. rsc.org Calculations have shown that for the reaction of methyl chloride (CH₃Cl) with magnesium clusters, a radical pathway is favored on smaller magnesium clusters, while a non-radical pathway becomes competitive as the cluster size increases. rsc.org These findings help to resolve long-standing controversies and provide a basis for designing synthetic approaches to chiral Grignard reagents. rsc.org

The nature of the substrate also plays a crucial role. A radical mechanism, involving the homolytic cleavage of the Mg-C bond, is generally disfavored due to its high energy requirement. acs.org However, this pathway can become accessible if the substrate has a low-lying π*(CO) orbital that can coordinate to the magnesium center, thereby lowering the energy barrier for electron transfer. researchgate.net This explains why radical mechanisms are typically observed only with substrates that have low reduction potentials. researchgate.net

Table 1: Calculated Activation Energies for Different Grignard Reaction Pathways This table is generated based on representative data from computational studies on common Grignard reagents like CH₃MgCl, as specific data for the target compound is not available.

Reacting Species Substrate Solvent Pathway Calculated Activation Energy (kcal/mol) Reference
CH₃MgCl (monomer) Acetaldehyde (B116499) THF Nucleophilic Addition 8.7 ± 0.8 researchgate.net
(CH₃MgCl)₂ (dimer) Acetaldehyde THF Nucleophilic Addition 6.5 ± 0.7 researchgate.net
Mg(CH₃)₂ Acetaldehyde THF Nucleophilic Addition Lower than monomeric CH₃MgCl researchgate.net
CH₃MgCl Fluorenone THF Radical (SET) Accessible due to low reduction potential of substrate researchgate.net

Modeling of Transition States and Intermediates in Organomagnesium Chemistry

The characterization of transition states (TS) and intermediates is fundamental to understanding any chemical reaction mechanism. Computational chemistry allows for the detailed geometric and energetic description of these transient species, which are often too fleeting to be observed experimentally. nih.gov

For the nucleophilic addition of Grignard reagents to carbonyls, computational models have identified key intermediates where the carbonyl oxygen is coordinated to the magnesium atom. nih.gov In the case of dimeric Grignard reagents, a common proposed mechanism involves a six-membered cyclic transition state. libretexts.org More complex, "open cubane" structures have also been identified as potential reactive intermediates in certain organomagnesium systems. nih.gov

DFT calculations have been employed to optimize the geometries of these intermediates and transition states. researchgate.net For example, in the reaction of CH₃MgCl with acetone (B3395972), the coordination of the acetone molecule to the magnesium center leads to the formation of a trigonal bipyramidal intermediate. nih.gov The subsequent migration of the methyl group from magnesium to the carbonyl carbon proceeds through a well-defined transition state.

The energy difference between the reactants and the transition state determines the activation energy of the reaction. By comparing the activation energies for different possible pathways (e.g., reaction from a monomer vs. a dimer), computational chemists can predict which pathway is more favorable. nih.gov For instance, studies have shown that for some reactions, the pathway involving a dimeric Grignard species has a significantly lower activation barrier than the pathway involving a monomer. acs.orgnih.gov

Furthermore, computational models can predict the structure of the reaction products, including the stereochemical outcome. This is particularly important for reactions involving chiral centers. By understanding the structure of the transition state, it is possible to rationalize and even predict the enantioselectivity of a reaction.

Table 3: Key Computed Intermediates and Transition States in Grignard Reactions This table presents generalized structures based on computational studies of common Grignard reagents.

Reaction Step Species Type Description Key Structural Features Reference
Initial Coordination Intermediate Carbonyl substrate coordinates to Mg center Elongated C=O bond; Mg-O bond formation nih.gov
Nucleophilic Addition Transition State Alkyl group transfer from Mg to carbonyl C Six-membered cyclic structure (for some pathways); partial Mg-C bond breaking and C-C bond formation libretexts.org
Post-Addition Intermediate Magnesium alkoxide formed Tetrahedral carbon with new C-C bond; Mg-O-C linkage nih.gov

Q & A

Q. What are the primary hazards of magnesium bromide in laboratory settings, and what first-aid protocols are recommended?

Magnesium bromide poses acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . Immediate first-aid measures include:

  • Inhalation: Move to fresh air; administer artificial respiration if needed .
  • Skin contact: Wash with soap/water; consult a physician if irritation persists .
  • Eye exposure: Rinse with water for ≥15 minutes; remove contact lenses if safe . Methodological gap: SDS lacks data on delayed effects; researchers should conduct longitudinal toxicity studies .

Q. What personal protective equipment (PPE) is essential for safe MgBr₂ handling?

  • Eye/face: EN 166-certified safety glasses and face shields to prevent aerosol exposure .
  • Skin: Nitrile gloves (inspected pre-use) and lab coats; avoid outer glove contact during removal .
  • Respiratory: NIOSH-approved masks if dust formation is unavoidable .

Q. How should MgBr₂ be stored to maintain stability and prevent reactivity?

Store in airtight containers at room temperature (20–25°C) in a dry environment. Incompatibilities include strong oxidizers (e.g., peroxides), but specific data are lacking; conduct compatibility tests under inert atmospheres .

Advanced Research Questions

Q. How to design experiments analyzing MgBr₂’s thermal decomposition under varying atmospheric conditions?

Experimental design:

  • Use thermogravimetric analysis (TGA) under N₂, O₂, and Ar atmospheres to track mass loss.
  • Couple with gas chromatography-mass spectrometry (GC-MS) to identify decomposition products (e.g., HBr gas detected in fire scenarios ). Data contradiction: SDS reports "no data" on decomposition products , but Section 5 notes HBr release during combustion . Validate via controlled pyrolysis experiments.

Q. What methodologies resolve contradictions in MgBr₂’s solubility data across solvents?

  • Systematic solubility study: Prepare saturated solutions in polar (H₂O, ethanol) and non-polar (hexane) solvents at 25°C.
  • Quantification: Use gravimetric analysis after vacuum filtration and drying.
  • Control variables: Purity of solvents (HPLC-grade), agitation time (24 hrs), and temperature stability (±0.1°C) .

Q. How to assess MgBr₂’s respiratory irritation potential when SDS toxicological thresholds are undefined?

  • In vitro: Expose human bronchial epithelial cells (e.g., BEAS-2B) to MgBr₂ aerosols (0.1–10 mg/m³) and measure IL-6/TNF-α release.
  • In vivo: Use murine models with controlled inhalation chambers; histopathology of lung tissue post-exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.